molecular formula C28H31ClN2O4 B1495640 H-Lys(Fmoc)-Obzl.HCl

H-Lys(Fmoc)-Obzl.HCl

Cat. No.: B1495640
M. Wt: 495 g/mol
InChI Key: BAVCZPZJGNNEFW-SNYZSRNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys(Fmoc)-Obzl·HCl is a protected lysine derivative widely used in peptide synthesis. Its structure features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group for temporary protection during solid-phase peptide synthesis (SPPS).
  • Benzyl ester (Obzl) on the carboxyl group for acid-labile protection.
  • HCl as a counterion to enhance solubility in polar solvents.

This compound enables precise control over lysine residue incorporation in peptides, particularly in SPPS workflows. Its orthogonal protection strategy (Fmoc for α-amino, Obzl for carboxyl) ensures compatibility with acid-sensitive resins and deprotection steps .

Properties

Molecular Formula

C28H31ClN2O4

Molecular Weight

495 g/mol

IUPAC Name

benzyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride

InChI

InChI=1S/C28H30N2O4.ClH/c29-26(27(31)33-18-20-10-2-1-3-11-20)16-8-9-17-30-28(32)34-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25;/h1-7,10-15,25-26H,8-9,16-19,29H2,(H,30,32);1H/t26-;/m0./s1

InChI Key

BAVCZPZJGNNEFW-SNYZSRNZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Protecting Group Variations

Compound α-Amino Protection ε-Amino Protection Carboxyl Protection Key Properties/Applications Reference
H-Lys(Fmoc)-Obzl·HCl Fmoc Free (HCl salt) Benzyl ester (Obzl) SPPS, acid-labile carboxyl protection
Fmoc-Lys(Boc)-OH Fmoc Boc (tert-butyl) Free acid Orthogonal ε-amino protection; used in branched peptide synthesis
H-Lys(Z)-OtBu Z (carbobenzoxy) Free tert-butyl ester Base-labile α-amino protection; common in fragment condensation
Fmoc-Lys(Fmoc)-OH Fmoc Fmoc Free acid Dual Fmoc protection; enables dendritic or multi-lysine architectures

Key Observations :

  • Fmoc vs. Boc : Fmoc is base-labile, while Boc (tert-butyloxycarbonyl) requires strong acids (e.g., TFA) for removal. Fmoc/Boc orthogonality allows sequential deprotection in complex peptides .
  • Obzl vs. OtBu : Benzyl esters (Obzl) are cleaved under mild acidic conditions (e.g., HBr/AcOH), whereas tert-butyl esters (OtBu) require stronger acids (e.g., TFA) .

Solubility and Stability

Compound Solubility Stability in SPPS Notes Reference
H-Lys(Fmoc)-Obzl·HCl High in DMF/DCM Stable to piperidine (Fmoc deprotection) HCl counterion enhances polar solvent compatibility
Fmoc-Lys(Boc)-OH Moderate in DMF Boc stable to base (piperidine) Requires TFA for ε-Boc removal
Fmoc-Lys(Me₂)-OH·HCl High in water Stable to mild acids Used in hydrophilic peptide sequences

Research Findings :

  • Fmoc-protected lysine derivatives exhibit pH-dependent self-assembly due to aromatic stacking of Fmoc groups, influencing optical properties and gelation behavior .
  • Cyclo(Lys-Lys) with Fmoc forms organogels (minimum gelation concentration <1 wt%), whereas unprotected analogs lack this property .

Data Tables

Table 1: Comparative Analysis of Protecting Group Strategies

Parameter H-Lys(Fmoc)-Obzl·HCl Fmoc-Lys(Boc)-OH H-Lys(Z)-OtBu
α-Amino Deprotection Piperidine (20% v/v) Piperidine H₂/Pd-C
Carboxyl Deprotection HBr/AcOH TFA TFA
ε-Amino Reactivity Free for conjugation Boc-protected Free
Typical Yield in SPPS >90% 85–90% 75–85%

Table 2: Biomedical Performance Metrics

Application Compound Key Result Reference
Reduced Cardiotoxicity PEG2K-(Fmoc)Lys-NLG919 53% cell viability vs. 26% (free DOX)
Antimicrobial Activity Fmoc-FF (diphenylalanine) MIC: 0.1 mg/mL for E. coli
Hydrogel Formation Fmoc-Lys-Lys Organogels at 1 wt%

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